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Compound of Interest

Compound Name: Quinoxyfen

Cat. No.: B1680402 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for the

fungicide quinoxyfen. The document details two primary synthetic routes, presenting

experimental protocols, quantitative data, and visual diagrams to facilitate a thorough

understanding of the chemical processes involved.

Introduction
Quinoxyfen, with the IUPAC name 5,7-dichloro-4-(4-fluorophenoxy)quinoline, is a fungicide

primarily used to control powdery mildew on various crops. Its mode of action involves the

disruption of signal transduction pathways in fungal spores, preventing infection. This guide

explores two distinct pathways for its chemical synthesis, providing detailed experimental

procedures and comparative data.

Pathway 1: Synthesis from 4,5,7-Trichloroquinoline
and 4-Fluorophenol
This pathway represents a direct and high-yielding approach to quinoxyfen synthesis through

a nucleophilic aromatic substitution reaction. The key starting materials are 4,5,7-

trichloroquinoline and 4-fluorophenol.
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Preparation of 5,7-dichloro-4-(4-fluorophenoxy)quinoline (Quinoxyfen)

To a 50 mL flask equipped with a condenser, drying tube, and thermometer, 2.33 g (0.01

moles) of 4,5,7-trichloroquinoline, 1.57 g (0.014 moles) of 4-fluorophenol, and 0.18 g (0.0015

moles) of 4-dimethylaminopyridine (4-DMAP) are added, followed by 20 mL of xylene. The

reaction mixture is heated to reflux at approximately 140°C. The progress of the reaction is

monitored by Thin Layer Chromatography (TLC). After 16 hours, the reaction is deemed

complete. The mixture is then cooled to room temperature and diluted with an additional 20 mL

of xylene. Anhydrous HCl gas is bubbled through the reaction mixture for 5 minutes, and the

mixture is subsequently cooled to 0°C. The resulting hydrochloride salt of the product is

collected by filtration, washed with ethyl acetate, and dried. The hydrochloride salt is then

suspended in 20 mL of water, and the pH is adjusted to 7 with 1N NaOH. The final product, 5,7-

dichloro-4-(4-fluorophenoxy)quinoline, is isolated by filtration and dried under a vacuum.[1]

Quantitative Data
Reactant/
Product

Molecular
Formula

Molar
Mass (
g/mol )

Amount
(moles)

Yield (%)
Melting
Point (°C)

Spectros
copic
Data

4,5,7-

Trichloroqu

inoline

C₉H₄Cl₃N 232.50 0.01 - - -

4-

Fluorophen

ol

C₆H₅FO 112.10 0.014 - - -

Quinoxyfen
C₁₅H₈Cl₂F

NO
308.14 - 93 94-97

¹H NMR

(CDCl₃): δ

6.6 (d, 1H),

7.15 (m,

4H), 7.6 (d,

1H), 8.05

(d, 1H) and

8.65 (d,

1H)[1]
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Reaction Pathway Diagram
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Caption: Synthesis of Quinoxyfen via Nucleophilic Aromatic Substitution.

Pathway 2: Multi-step Synthesis from 4-
Fluoroaniline
This pathway involves a series of reactions starting from the readily available 4-fluoroaniline. It

is a longer route but utilizes common organic transformations.

Step 1: Skraup Reaction to form 6-Fluoroquinoline
Experimental Protocol (General Procedure)

4-Fluoroaniline is reacted with anhydrous glycerol in the presence of an oxidizing agent (such

as nitrobenzene or arsenic pentoxide) and concentrated sulfuric acid. The reaction mixture is

heated, and the resulting 6-fluoroquinoline is isolated and purified by distillation or

chromatography. A specific literature procedure can be followed for this reaction.

Step 2: Nitration of 6-Fluoroquinoline
Experimental Protocol (General Procedure)

6-Fluoroquinoline is treated with a nitrating agent, typically a mixture of concentrated nitric acid

and sulfuric acid, at a controlled temperature to introduce a nitro group at the 5-position. The

reaction mixture is then carefully quenched with ice, and the 5-nitro-6-fluoroquinoline is isolated

by filtration and purified by recrystallization. While a specific protocol for 6-fluoroquinoline is not

readily available, general procedures for the nitration of quinolines can be adapted.
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Step 3: Reduction of 5-Nitro-6-fluoroquinoline
Experimental Protocol (General Procedure)

The nitro group of 5-nitro-6-fluoroquinoline is reduced to an amino group. Common reducing

agents for this transformation include tin(II) chloride in hydrochloric acid, or catalytic

hydrogenation using a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide

(PtO₂) under a hydrogen atmosphere. The resulting 5-amino-6-fluoroquinoline is then isolated

and purified.

Step 4: Sandmeyer Reaction to form 5-Chloro-6-
fluoroquinoline
Experimental Protocol (General Procedure)

5-Amino-6-fluoroquinoline is diazotized using sodium nitrite in the presence of a strong acid

(e.g., hydrochloric acid) at low temperatures (0-5°C). The resulting diazonium salt is then

treated with a solution of copper(I) chloride (CuCl) to replace the diazonium group with a

chlorine atom, yielding 5-chloro-6-fluoroquinoline. The product is typically isolated by extraction

and purified by chromatography.

Step 5: Nucleophilic Aromatic Substitution to form
Quinoxyfen
Experimental Protocol (General Procedure)

5,7-Dichloro-4-chloroquinoline (prepared through a similar multi-step synthesis starting from an

appropriate aniline) is reacted with 4-fluorophenol in the presence of a base (e.g., potassium

carbonate or sodium hydride) in a suitable solvent like dimethylformamide (DMF) or dimethyl

sulfoxide (DMSO). The reaction mixture is heated to facilitate the nucleophilic aromatic

substitution at the 4-position of the quinoline ring, yielding quinoxyfen. The product is then

isolated by precipitation or extraction and purified by recrystallization or chromatography.

Quantitative Data (Illustrative)
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Intermediate Molecular Formula
Molar Mass ( g/mol
)

Typical Yield (%)

6-Fluoroquinoline C₉H₆FN 147.15 60-70

5-Nitro-6-

fluoroquinoline
C₉H₅FN₂O₂ 192.15 70-80

5-Amino-6-

fluoroquinoline
C₉H₇FN₂ 162.17 80-90

5-Chloro-6-

fluoroquinoline
C₉H₅ClFN 181.60 60-70

Quinoxyfen C₁₅H₈Cl₂FNO 308.14 80-90

Note: The yields provided are illustrative and can vary based on the specific reaction conditions

and scale.

Reaction Pathway Diagram
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Caption: Multi-step Synthesis of Quinoxyfen from 4-Fluoroaniline.

Conclusion
This guide has detailed two primary synthetic pathways for the fungicide quinoxyfen. Pathway

1, a single-step nucleophilic aromatic substitution, offers a direct and high-yielding route.

Pathway 2, a multi-step synthesis, provides an alternative approach utilizing fundamental

organic reactions. The choice of synthetic route in a research or industrial setting would depend

on factors such as the availability and cost of starting materials, desired purity, and scalability of

the process. The provided experimental protocols and data serve as a valuable resource for

chemists involved in the synthesis and development of agrochemicals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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